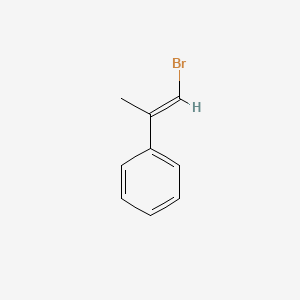

1-Bromo-2-phenyl-propene

Description

Contextualization within Halogenated Organic Compounds and Vinyl Halides

1-Bromo-2-phenyl-propene belongs to the broad class of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms. Specifically, it is classified as a vinyl halide, a subclass of haloalkenes where a halogen atom is directly attached to one of the carbon atoms of a carbon-carbon double bond. vulcanchem.com The presence of the bromine atom on the double bond significantly influences the molecule's reactivity, making the carbon atom bearing the bromine electrophilic and susceptible to various chemical transformations. vulcanchem.com This positions this compound as a valuable intermediate in a multitude of organic reactions.

Significance as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The true value of this compound lies in its role as a synthetic intermediate. smolecule.com Organic chemists utilize it as a building block to construct more complex molecular architectures, which are often key components of pharmaceuticals, agrochemicals, and fine chemicals. smolecule.com Its ability to participate in a wide array of reactions, including substitution, elimination, and cross-coupling reactions, allows for the introduction of the 2-phenyl-1-propenyl moiety into various molecular frameworks. smolecule.com This versatility makes it an indispensable tool in the synthesis of a diverse range of organic compounds.

Overview of Key Research Domains: Synthesis, Reactivity, and Mechanistic Studies

Current research on this compound is primarily focused on three interconnected domains:

Synthesis: Developing efficient and stereoselective methods for the preparation of this compound is a major area of investigation. Common synthetic strategies include the bromination of 2-phenylpropene, nucleophilic substitution reactions starting from 2-phenylpropanol, and the dehydrohalogenation of corresponding bromoalkanes. smolecule.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for its synthesis. smolecule.com

Reactivity: Understanding the chemical behavior of this compound is crucial for its application in synthesis. The compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. smolecule.com It can also participate in elimination reactions to form alkynes and can be oxidized to yield ketones or alcohols. smolecule.com Its conjugated double bond also allows for participation in cycloaddition reactions. vulcanchem.com

Mechanistic Studies: Investigating the mechanisms of reactions involving this compound provides fundamental insights into its reactivity and allows for the optimization of reaction conditions. For instance, studies on the addition of hydrogen bromide to 1-phenylpropene help explain the regioselectivity of such reactions, which is governed by the stability of the resulting carbocation intermediates. vaia.com Mechanistic investigations into its role in palladium-catalyzed reactions are also critical for developing new and efficient synthetic methodologies. smolecule.com

Isomeric Forms of this compound: E/Z Isomerism and Stereochemical Implications

The presence of a double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. This type of stereoisomerism occurs because of the restricted rotation around the carbon-carbon double bond. savemyexams.comsavemyexams.com The substituents on each carbon of the double bond can be arranged in two different spatial orientations.

To assign the E or Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied. savemyexams.comsavemyexams.comquora.com The groups attached to each carbon of the double bond are ranked based on the atomic number of the atom directly bonded to the double bond.

Z-isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). savemyexams.com

E-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) (from the German entgegen, meaning opposite). savemyexams.com

The specific E/Z configuration of this compound can have significant implications for its reactivity and the stereochemistry of the products formed in subsequent reactions. Therefore, controlling the stereochemical outcome of its synthesis is a critical aspect of its use in advanced organic synthesis.

| Property | Description |

| Molecular Formula | C₉H₉Br smolecule.com |

| Molecular Weight | 197.07 g/mol smolecule.com |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| Odor | Pungent smolecule.com |

| Solubility | Moderately soluble in chloroform (B151607), ethanol, and methanol. vulcanchem.com |

| Stability | Susceptible to decomposition upon exposure to light. vulcanchem.com |

| Compound Name |

| 1,3-diphenyl-2-bromo-2-propene-1-one |

| This compound |

| 2-Bromo-1-phenylpropane (B146064) |

| 2-phenylpropanol |

| Acetophenone |

| Benzaldehyde |

| Benzylideneacetophenone |

| Bromine |

| Sodium acetate |

| Styrene |

| Thionyl chloride |

| Reaction Type | Description | Reagents/Conditions |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. smolecule.com | Hydroxide (B78521) ions, cyanides, amines smolecule.com |

| Elimination | Forms an alkyne through dehydrohalogenation. smolecule.com | Strong bases (e.g., sodium ethoxide) smolecule.com |

| Oxidation | Can be oxidized to form alcohols or ketones. smolecule.com | Potassium permanganate, chromium trioxide smolecule.com |

| Cycloaddition | The conjugated double bond can participate in cycloaddition reactions. vulcanchem.com | |

| Palladium-Catalyzed Cross-Coupling | A method for synthesizing derivatives of this compound. smolecule.com | Aryl halides, allylic bromides, palladium catalysts smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br |

|---|---|

Molecular Weight |

197.07 g/mol |

IUPAC Name |

[(E)-1-bromoprop-1-en-2-yl]benzene |

InChI |

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |

InChI Key |

CWQZIGGWSCPOPK-BQYQJAHWSA-N |

Isomeric SMILES |

C/C(=C\Br)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 2 Phenyl Propene and Its Stereoisomers

Strategies for Carbon-Bromine Bond Formation in Vinylic Systems

The formation of a carbon-bromine bond on a vinylic system is a key transformation in the synthesis of 1-bromo-2-phenylpropene. Various strategies have been developed to achieve this with high regioselectivity and stereoselectivity.

Regioselective Bromination Approaches

Regioselective bromination aims to introduce a bromine atom at a specific position on the propene chain. One common approach involves the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropyne. The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, the reaction of aryl alkynes with dilute methylene (B1212753) chloride solutions of quaternary ammonium (B1175870) bromide and trifluoroacetic acid can produce primarily the syn Markovnikov adducts of HBr. researchgate.net At moderate bromide concentrations, the main product is the Markovnikov anti adduct, while at high concentrations, the anti-Markovnikov anti addition product is favored. researchgate.net

Another method involves the hydrobromination of allenes. The reaction of 1-phenyl-1,2-propadiene with HBr can yield 1-bromo-2-phenylpropene as one of the products, although regioselectivity can be a challenge.

Stereoselective Bromination Approaches for (E)- and (Z)-Isomers

Controlling the stereochemistry of the double bond to selectively produce either the (E)- or (Z)-isomer of 1-bromo-2-phenylpropene is a significant aspect of its synthesis.

One strategy involves the bromoboration of propyne (B1212725) with BBr₃, which proceeds with high syn-selectivity to yield (Z)-2-bromo-1-propenyldibromoborane. organic-chemistry.orgnih.gov This intermediate can then be converted to a stable pinacolboronate, which can undergo palladium-catalyzed cross-coupling reactions to produce various (Z)-trisubstituted alkenes with high stereoisomeric purity. organic-chemistry.orgnih.gov

The stereoselective synthesis of (Z)-1-bromo-1-alkenes can also be achieved through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This method has been shown to be effective for both aromatic and aliphatic compounds, providing high yields and selectivity in short reaction times. organic-chemistry.org

Conversely, (E)-trisubstituted vinyl bromides can be synthesized via a Friedel-Crafts-type addition of alkynes to oxocarbenium ions formed in situ from acetals, using MgBr₂·OEt₂ as both a Lewis acid promoter and a bromide source. nih.govnih.gov This method offers high yields and E:Z selectivities. nih.govnih.gov

Furthermore, the geometry of the carbon-carbon double bond in vinyl bromide derivatives can be controlled by the amount of zinc powder used in a zinc-mediated addition of a benzylic bromide to a terminal alkyne. Using a catalytic amount of zinc (5 mol%) predominantly generates the Z-configured vinyl bromide, while a stoichiometric amount (150 mol%) favors the E-isomer. thieme-connect.com

Palladium-Catalyzed Coupling Reactions in the Synthesis of Substituted Propenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted propenes, including 1-bromo-2-phenylpropene. These reactions allow for the formation of carbon-carbon bonds by coupling a vinyl halide with an organometallic reagent.

For instance, the in situ generated vinyl bromides from the zinc-mediated reaction can be further reacted in a one-pot, three-component Suzuki cross-coupling reaction with aromatic boronic acids to yield trisubstituted alkenes. thieme-connect.com Palladium catalysts are also employed in the hydroarylation of pyrrolines to produce 3-aryl pyrrolidines, demonstrating their versatility in forming C-C bonds with alkene systems. nih.gov The direct palladium-catalyzed arylation of cyclopropenes provides an efficient route to various tetrasubstituted cyclopropenes. elsevierpure.comnih.gov

The choice of catalyst and reaction conditions is crucial for the success of these coupling reactions. For example, α-diimine palladium catalysts have been used for the polymerization of propylene (B89431) and its copolymerization with methyl acrylate (B77674) to create hyperbranched polyolefins. rsc.org

Elimination Reactions for Alkene Formation Precursors

Elimination reactions are a fundamental method for generating alkenes, including the precursors to 1-bromo-2-phenylpropene. These reactions typically involve the removal of two substituents from adjacent carbon atoms.

A common strategy is the dehydrohalogenation of dihaloalkanes. ucsb.edu This process involves a double E2 elimination to form the two π-bonds of an alkyne, which can then be a precursor to 1-bromo-2-phenylpropene. libretexts.org The reaction is typically carried out using a strong base, such as sodium amide in ammonia (B1221849) (NaNH₂/NH₃), to avoid potential rearrangement of the alkyne product. libretexts.org

The elimination of H-X (where X is a halogen) from a haloalkane is a primary method for forming alkenes. organicmystery.comscribd.com The mechanism can proceed through either an E1 or E2 pathway, depending on the substrate and reaction conditions. libretexts.org For instance, heating an alkyl halide with a base like alcoholic potassium hydroxide (B78521) (KOH) leads to the elimination of a halogen from the α-position and a hydrogen from the β-position, resulting in an alkene. organicmystery.com

Generation from Alkyne Precursors and Related Brominated Compounds

Alkyne precursors are widely used in the synthesis of 1-bromo-2-phenylpropene. The hydrobromination of 1-phenylpropyne is a direct route. The regiochemistry of the HBr addition can be controlled to yield either the Markovnikov or anti-Markovnikov product.

Anti-Markovnikov hydrobromination of terminal alkynes can be achieved catalytically to afford terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

Furthermore, vinyl bromides can be synthesized from 1-alkynes via hydroboration, allowing for the preparation of both cis- and trans-isomers. acs.org Another approach involves the zinc-mediated addition of a benzylic bromide to a terminal alkyne, where the stereochemical outcome is dependent on the amount of zinc used. thieme-connect.com

Novel Synthetic Routes and Methodological Development

The development of new synthetic methods continues to provide more efficient and selective routes to 1-bromo-2-phenylpropene and its derivatives. Recent advancements include the use of magnesium bromide (MgBr₂) as both a Lewis acid promoter and a bromine source in a one-pot, three-component reaction for the stereoselective synthesis of (Z)-β-bromo Baylis–Hillman ketones. ttu.edu

Another innovative approach is the ruthenium-catalyzed olefin cross-metathesis of 1-propenyl pinacol (B44631) boronate with various alkenes to synthesize functionalized vinyl pinacol boronates. acs.org These boronates can then be stereoselectively converted to predominantly Z-vinyl bromides. acs.org

The table below summarizes various synthetic methods for vinyl bromides, highlighting the precursors, reagents, and stereochemical outcomes.

| Precursor | Reagent(s) | Product Stereochemistry | Reference |

| Terminal Alkyne | Catalytic HBr | (E)-alkenyl bromide | organic-chemistry.org |

| 1-Alkyne | Hydroboration | cis- or trans-vinyl bromide | acs.org |

| Terminal Alkyne & Benzylic Bromide | 5 mol% Zn | (Z)-vinyl bromide | thieme-connect.com |

| Terminal Alkyne & Benzylic Bromide | 150 mol% Zn | (E)-vinyl bromide | thieme-connect.com |

| Propyne | BBr₃, then pinacol | (Z)-2-bromo-1-propenylboronate | organic-chemistry.orgnih.gov |

| anti-2,3-Dibromoalkanoic Acid | Et₃N, DMF, Microwave | (Z)-1-bromo-1-alkene | organic-chemistry.org |

| Acetal & Alkyne | MgBr₂·OEt₂ | (E)-vinyl bromide | nih.govnih.gov |

| 1-Propenyl Pinacol Boronate & Alkene | Ru catalyst, then bromination | (Z)-vinyl bromide | acs.org |

Use of Specialized Reagents and Catalytic Systems

The stereoselective synthesis of vinyl bromides, including isomers of 1-bromo-2-phenyl-propene, is crucial for their application as building blocks in organic synthesis. Modern methods have moved beyond simple bromination to highly controlled catalytic processes that dictate the geometry of the resulting double bond.

A highly effective strategy for achieving stereocontrol is through the bromoboration of alkynes followed by a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org Research has demonstrated that the bromoboration of propyne with boron tribromide (BBr₃) proceeds with high syn-selectivity (≥98%) to form (Z)-2-bromo-1-propenyldibromoborane. nih.govorganic-chemistry.org Although this intermediate is prone to stereoisomerization, it can be converted into a stable pinacolboronate derivative, preserving the ≥98% isomeric purity. nih.gov This stable intermediate can then undergo a Negishi cross-coupling reaction with various organozinc compounds in the presence of a palladium catalyst. nih.govorganic-chemistry.org This tandem process allows for the synthesis of a wide array of (Z)-trisubstituted alkenes in good yields and with excellent stereochemical fidelity. organic-chemistry.org

Another approach involves the use of Lewis acids as both promoters and sources of the halide. For instance, magnesium bromide (MgBr₂) has been successfully employed in the one-pot, three-component synthesis of (Z)-β-bromo Baylis–Hillman ketones. ttu.eduresearchgate.net In this system, MgBr₂ acts as a Lewis acid to promote a Michael-type addition to α,β-acetylenic ketones and also serves as the bromine source, leading to a β-bromo allenolate intermediate. This intermediate then reacts with aldehydes to produce the desired adducts with high Z-selectivity. ttu.eduresearchgate.net While not a direct synthesis of this compound, this methodology showcases the use of specialized reagents like MgBr₂ to control the stereochemical outcome in the formation of bromoalkenes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the formation of this compound derivatives. smolecule.com These methods provide a versatile platform for creating carbon-carbon bonds under controlled conditions. smolecule.com

| Reactants | Key Reagents/Catalysts | Product Type | Yield | Isomeric Purity |

|---|---|---|---|---|

| Propyne, BBr₃, Pinacol | BBr₃, Pinacol | (Z)-2-bromo-1-propenyl(pinacolyl)borane | 85% | ≥98% Z-isomer |

| (Z)-2-bromo-1-propenyl(pinacolyl)borane, Organozincs (R-Zn) | Pd(PPh₃)₂Cl₂ or PEPPSI | (Z)-alkenylpinacolboronates | 73-90% | ≥98% Z-isomer |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. at.ua This technology leverages the efficient heating of polar molecules through microwave dielectric heating, providing a rapid and uniform thermal environment. at.ua

The synthesis of (Z)-1-bromo-1-alkenes has been significantly enhanced by the application of microwave irradiation. organic-chemistry.org A notable example is the stereoselective debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org When these substrates are irradiated with microwaves in the presence of triethylamine (B128534) (Et₃N) as a base in a dimethylformamide (DMF) solution, the reaction proceeds to completion in a remarkably short time frame of 0.2 to 1.0 minutes, producing (Z)-1-bromo-1-alkenes in high yields and with high stereoselectivity. organic-chemistry.org This represents a substantial improvement over traditional methods that would require much longer heating times.

The advantages of microwave-assisted synthesis are further highlighted when comparing it directly with conventional heating for similar reaction types, such as palladium-catalyzed cross-coupling reactions. smolecule.commdpi.com For example, in a Suzuki coupling reaction to form a phenyl-substituted compound, conventional heating in an oil bath for 8 hours resulted in a 22% yield. mdpi.com In contrast, when the same reaction was conducted under microwave heating at 70°C, the reaction time was reduced to just 30 minutes, and the isolated yield increased dramatically to 77%. mdpi.com This demonstrates the profound impact of microwave assistance on reaction efficiency, which is applicable to the synthesis of compounds like this compound.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Conventional Heating (Oil Bath) | 8 hours | 22% | mdpi.com |

| Microwave-Assisted | 30 minutes | 77% | ||

| Synthesis of (Z)-1-bromo-1-alkenes | Microwave-Assisted | 0.2 - 1.0 minutes | High | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2 Phenyl Propene

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are a class of chemical reactions that involve the coupling of two hydrocarbon fragments with the aid of a metal catalyst. For 1-bromo-2-phenyl-propene, the carbon-bromine bond is the reactive site for these transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org For this compound, a vinyl halide, this reaction provides a direct route to the synthesis of various substituted phenyl-propenes.

The general mechanism involves three key steps: oxidative addition of the vinyl halide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron species.

A plausible Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid is depicted below.

Reaction Scheme:

Interactive Data Table: Suzuki-Miyaura Coupling of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Phenylboronic Acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or DMF |

| Product | 1,2-diphenyl-propene |

Heck Coupling Reactions

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. In the case of this compound, it can react with various alkenes to produce more complex polyenes.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the vinyl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base.

A representative Heck coupling of this compound with methyl acrylate (B77674) is shown below.

Reaction Scheme:

Interactive Data Table: Heck Coupling of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Methyl Acrylate |

| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) |

| Solvent | Acetonitrile, DMF, or Toluene |

| Product | Methyl 3-(2-phenyl-1-propenyl)acrylate |

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of enynes. jk-sci.com

The mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

An example of a Sonogashira coupling between this compound and phenylacetylene is presented below.

Reaction Scheme:

Interactive Data Table: Sonogashira Coupling of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Phenylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂ and CuI |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Product | 1,4-diphenyl-2-buten-3-yne |

Corey-House Reactions with Organocuprates

The Corey-House synthesis is a versatile method for the formation of carbon-carbon bonds by reacting an organocuprate (Gilman reagent) with an organic halide. iitk.ac.inwikipedia.org This reaction is particularly useful for coupling with a wide range of organic halides, including vinyl bromides like this compound. byjus.com

The reaction proceeds through the formation of a lithium dialkylcuprate, which then acts as a nucleophile to displace the bromide from the vinyl halide. vedantu.com This method is known for its high yields and tolerance to various functional groups.

A typical Corey-House reaction of this compound with lithium diphenylcuprate is illustrated below.

Reaction Scheme:

Interactive Data Table: Corey-House Reaction of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Lithium Diphenylcuprate ((Ph)₂CuLi) |

| Solvent | Diethyl ether or THF |

| Product | 1,2-diphenyl-propene |

Kumada and Negishi Coupling Reactions

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling, on the other hand, employs an organozinc reagent in a palladium- or nickel-catalyzed reaction. wikipedia.orgorganic-chemistry.org Both reactions are effective for the formation of carbon-carbon bonds with vinyl halides.

The mechanisms of both reactions follow the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice between the two often depends on the functional group tolerance and the availability of the organometallic reagent.

A representative Kumada coupling of this compound with phenylmagnesium bromide is shown below.

Reaction Scheme (Kumada):

A plausible Negishi coupling of this compound with phenylzinc chloride is as follows.

Reaction Scheme (Negishi):

Interactive Data Table: Kumada and Negishi Couplings of this compound

| Parameter | Kumada Coupling | Negishi Coupling |

| Substrate | This compound | This compound |

| Reagent | Phenylmagnesium Bromide | Phenylzinc Chloride |

| Catalyst | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Solvent | THF or Diethyl ether | THF |

| Product | 1,2-diphenyl-propene | 1,2-diphenyl-propene |

Palladium-Catalyzed C-P Cross-Coupling

Palladium-catalyzed C-P cross-coupling reactions, often referred to as Hirao reactions, are used to form carbon-phosphorus bonds. These reactions typically involve the coupling of an aryl or vinyl halide with a P(O)H compound, such as a secondary phosphine oxide or an H-phosphonate.

The mechanism is believed to proceed through a similar catalytic cycle involving oxidative addition of the vinyl bromide to a palladium(0) complex, followed by reaction with the phosphorus nucleophile and subsequent reductive elimination.

A plausible C-P cross-coupling of this compound with diphenylphosphine oxide is presented below.

Reaction Scheme:

Interactive Data Table: Palladium-Catalyzed C-P Cross-Coupling of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Diphenylphosphine Oxide |

| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., dppf) |

| Base | Triethylamine (Et₃N) or a carbonate base |

| Solvent | Toluene or DMF |

| Product | (2-phenyl-1-propenyl)diphenylphosphine oxide |

Stereospecificity and Regioselectivity in Cross-Coupling

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of this compound, both stereospecificity and regioselectivity are critical considerations due to the presence of a stereogenic double bond and two potential sites for reaction (the vinylic carbon bearing the bromine and the allylic carbon).

Stereospecificity in cross-coupling reactions of vinyl halides, such as this compound, refers to the retention or inversion of the double bond geometry in the product. Many palladium-catalyzed cross-coupling reactions, like the Suzuki and Stille couplings, are known to proceed with retention of configuration. This is because the oxidative addition of the vinyl halide to the palladium(0) catalyst and the subsequent reductive elimination steps typically occur without affecting the stereochemistry of the double bond. For this compound, this means that the (E)-isomer would be expected to yield the (E)-configured product, and the (Z)-isomer would lead to the (Z)-product.

Regioselectivity concerns which of the possible constitutional isomers is preferentially formed. With this compound, there is the potential for the incoming group to couple at the vinylic position (C1) or, under certain conditions that might favor an allylic pathway, at the allylic position (C3). However, for most standard cross-coupling reactions involving vinyl bromides, the reaction is highly regioselective for the vinylic position.

The Heck reaction, another important palladium-catalyzed process, also exhibits regioselectivity that is influenced by both electronic and steric factors. The reaction involves the addition of an organopalladium species across the double bond. For a substrate like this compound, the regiochemical outcome of a Heck reaction would depend on the specific reactants and reaction conditions.

Below is a table summarizing the expected stereochemical and regiochemical outcomes for common cross-coupling reactions involving a generic vinyl bromide, which can be extrapolated to this compound.

| Cross-Coupling Reaction | Typical Catalyst | Expected Stereospecificity | Expected Regioselectivity |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Retention of configuration | High selectivity for the vinylic position |

| Stille Coupling | Pd(PPh₃)₄ | Retention of configuration | High selectivity for the vinylic position |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Varies with conditions | Influenced by sterics and electronics |

Nucleophilic Reaction Pathways

Nucleophilic vinylic substitution (SNV) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. Unlike SN1 and SN2 reactions at sp³-hybridized carbons, SNV reactions are generally more difficult to achieve due to the higher bond strength of the C(sp²)-Br bond and the increased electron density of the double bond, which repels incoming nucleophiles.

For this compound, direct nucleophilic substitution at the vinylic position is expected to be challenging under standard conditions. However, several mechanisms for SNV have been identified that could potentially occur with a suitable substrate and reaction conditions:

Addition-Elimination Mechanism: This is one of the most common pathways for SNV. It involves the addition of a nucleophile to the double bond to form a carbanionic intermediate, followed by the elimination of the leaving group. The presence of the phenyl group at the C2 position can stabilize the negative charge in the intermediate through resonance, potentially facilitating this pathway. The stereochemical outcome of this reaction can be retention or inversion, depending on the lifetime and geometry of the carbanionic intermediate.

Elimination-Addition Mechanism: This pathway involves the initial elimination of HBr to form an allene (B1206475) intermediate, followed by the addition of the nucleophile. This mechanism is less likely for this compound as it would require the removal of a vinylic proton.

The feasibility of these pathways for this compound would be highly dependent on the strength of the nucleophile, the solvent, and the reaction temperature.

Allylic substitution involves the reaction at the carbon atom adjacent to the double bond (the C3 position in this compound). While this compound is a vinylic bromide, the presence of allylic protons makes it a potential substrate for reactions that proceed via an allylic intermediate.

Allylic substitution can occur through both SN1 and SN2 pathways, as well as through radical mechanisms.

SN1-type Allylic Substitution: If the reaction conditions promote the departure of a leaving group from the allylic position, a resonance-stabilized allylic carbocation would be formed. However, this compound itself does not have a leaving group at the allylic position. Instead, a related reaction could be the allylic bromination of a precursor like 1-phenylpropene using reagents such as N-bromosuccinimide (NBS) libretexts.orgpearson.commasterorganicchemistry.com. This proceeds via a radical mechanism to form a resonance-stabilized allylic radical, which can then react with bromine. If this compound were subjected to conditions that favor radical formation (e.g., radical initiators), abstraction of an allylic hydrogen could occur, leading to a resonance-stabilized radical and subsequent substitution.

SN2-type Allylic Substitution: Direct displacement of a leaving group at the allylic position by a nucleophile can also occur. Again, this is more relevant to a substrate that already possesses a leaving group at the allylic position.

A key feature of allylic substitutions is the potential for allylic rearrangement , where the incoming nucleophile attacks at the opposite end of the allylic system, leading to a shift in the position of the double bond. In the case of an allylic intermediate derived from a 1-phenylpropene system, the nucleophile could attack at either C1 or C3 of the allylic system.

Intramolecular cyclization reactions of substrates containing both a nucleophilic center and an electrophilic site are powerful methods for the synthesis of cyclic compounds. A derivative of this compound, suitably functionalized with a nucleophilic group, could potentially undergo intramolecular cyclization.

For example, if a nucleophilic group (e.g., -OH, -NH₂, -COOH) were present in the phenyl ring or attached to it via a linker, an intramolecular nucleophilic substitution could occur. The reaction could proceed via either a vinylic or an allylic substitution pathway, depending on the length and flexibility of the linker chain, which would determine which electrophilic carbon is more accessible to the intramolecular nucleophile.

The regioselectivity of such cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions based on the ring size and the geometry of the transition state.

Electrophilic Reaction Pathways

The double bond in this compound is susceptible to electrophilic attack. The addition of electrophiles to the alkene moiety is a characteristic reaction of this class of compounds. The regioselectivity of these additions is a key consideration.

Addition of Hydrogen Halides (e.g., HBr):

The addition of hydrogen halides to alkenes typically follows Markovnikov's rule , which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate chemistrysteps.commasterorganicchemistry.com.

In the case of this compound, the protonation of the double bond can lead to two possible carbocations. Protonation at C1 would place the positive charge at C2, a tertiary benzylic carbocation. This carbocation is highly stabilized by both the inductive effect of the methyl group and, more importantly, by resonance with the adjacent phenyl group. Protonation at C2 is less likely as it would lead to a less stable carbocation.

Therefore, the addition of HBr to this compound is expected to proceed via the more stable tertiary benzylic carbocation, with the bromide ion then attacking this carbocation.

The mechanism is as follows:

Protonation of the double bond: The π electrons of the alkene attack the electrophilic proton of HBr.

Formation of a carbocation intermediate: A resonance-stabilized tertiary benzylic carbocation is formed at the C2 position.

Nucleophilic attack by bromide: The bromide ion attacks the carbocation, leading to the final product.

Studies on the closely related compound, 1-phenylpropene, have shown that the addition of HBr exclusively yields the product resulting from the formation of the more stable benzylic carbocation brainly.comaskfilo.comaskfilo.comstudy.com.

Addition of Halogens (e.g., Br₂):

The addition of halogens, such as bromine (Br₂), to alkenes typically proceeds through a cyclic halonium ion intermediate. The subsequent attack of the halide ion opens this ring. For 1-phenylpropene, the addition of bromine has been shown to be nonstereospecific, suggesting that the intermediate has significant open benzylic carbocation character, which allows for rotation before the final nucleophilic attack acs.orgchegg.com.

For this compound, the addition of bromine would likely proceed through a similar mechanism. The presence of the phenyl group would stabilize a positive charge at the C2 position, leading to an intermediate that is more like a benzylic carbocation than a symmetrical bromonium ion. This can lead to a mixture of syn and anti addition products.

The table below summarizes the expected regioselectivity for electrophilic additions to the alkene moiety of this compound.

| Electrophile | Intermediate | Expected Regioselectivity |

| HBr | Tertiary benzylic carbocation | Follows Markovnikov's rule (Br adds to C2) |

| Br₂ | Bromonium ion with significant benzylic carbocation character | Bromine adds to both C1 and C2 |

Addition of Hydrogen Bromide (HBr) and Regioselectivity

The addition of hydrogen bromide (HBr) to this compound is an example of electrophilic addition to an alkene. The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate formed during the reaction mechanism. The reaction proceeds via the protonation of the double bond to form a carbocation, which is subsequently attacked by the bromide ion.

Two possible carbocations can be formed upon protonation of this compound:

Pathway A: Protonation at the carbon bearing the bromine atom (C1) would lead to a carbocation at the carbon bearing the phenyl group (C2). This is a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl group. askfilo.comaskfilo.com The positive charge can be delocalized over the aromatic ring, greatly increasing its stability.

Pathway B: Protonation at the carbon bearing the phenyl group (C2) would result in a carbocation at the carbon bearing the bromine atom (C1). This carbocation is destabilized by the electron-withdrawing inductive effect of the adjacent bromine atom.

Due to the pronounced stability of the benzylic carbocation, the reaction will proceed almost exclusively through Pathway A. askfilo.comaskfilo.com The subsequent attack of the bromide ion on this benzylic carbocation will yield the Markovnikov product, 1,2-Dibromo-1-phenylpropane. The formation of the anti-Markovnikov product is not favored because it would have to proceed through the less stable carbocation intermediate. askfilo.com

| Pathway | Intermediate Carbocation | Stability Factors | Final Product | Observed Outcome |

|---|---|---|---|---|

| A (Markovnikov) | Benzylic carbocation | Resonance stabilization by the phenyl group | 1,2-Dibromo-1-phenylpropane | Major Product |

| B (Anti-Markovnikov) | Carbocation on C1 | Destabilized by the inductive effect of bromine | 1,1-Dibromo-2-phenylpropane | Minor or not observed |

Radical Reaction Pathways and Mechanisms

In the presence of peroxides or UV light, the addition of HBr to an alkene can proceed through a free-radical mechanism, leading to anti-Markovnikov addition. masterorganicchemistry.comchegg.com This is known as the peroxide effect. For this compound, the reaction is initiated by the formation of a bromine radical from HBr in the presence of a radical initiator.

The bromine radical then adds to the double bond. The regioselectivity of this step is determined by the stability of the resulting carbon radical intermediate:

Pathway C: Addition of the bromine radical to the carbon bearing the phenyl group (C2) would form a radical on the carbon with the bromine atom (C1).

Pathway D: Addition of the bromine radical to the carbon bearing the bromine atom (C1) would form a benzylic radical at C2. This benzylic radical is stabilized by resonance with the phenyl group.

The greater stability of the benzylic radical in Pathway D makes it the preferred intermediate. pearson.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product, 1,2-Dibromo-1-phenylpropane, and a new bromine radical, which propagates the chain reaction. masterorganicchemistry.com

| Step | Description | Key Intermediate | Product |

|---|---|---|---|

| Initiation | Formation of Bromine radical (Br•) from HBr and peroxide. | Br• | - |

| Propagation Step 1 | Addition of Br• to the double bond to form the most stable carbon radical. | Benzylic radical | - |

| Propagation Step 2 | Hydrogen abstraction from HBr by the carbon radical. | - | 1,2-Dibromo-1-phenylpropane (Anti-Markovnikov) |

| Termination | Combination of radicals. | - | - |

Cycloaddition Reactions (e.g., [2+2], [3+2])

Vinyl bromides are known to participate in cycloaddition reactions. acs.org this compound, with its electron-rich phenyl group and electron-withdrawing bromine atom, can potentially act as a component in various cycloadditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions could occur between this compound and another alkene to form a cyclobutane ring. The regioselectivity would depend on the electronic nature of the reacting partner and the stability of the diradical intermediates formed upon photoexcitation.

[3+2] Cycloaddition: this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. For instance, reaction with a nitrile oxide or an azide would be expected to yield a five-membered heterocyclic ring. Research on analogous systems, such as azidoalkyl vinyl bromides, has shown that intramolecular [3+2] cycloadditions can proceed, followed by elimination to form cyclic imines. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, this compound could potentially serve as a dienophile. The presence of the phenyl group may influence its reactivity. The reaction would involve a conjugated diene, leading to the formation of a cyclohexene derivative. The stereochemistry and regiochemistry of such a reaction would be governed by the established principles of the Diels-Alder reaction, including the endo rule.

| Reaction Type | Reactant Partner | Potential Product Class |

|---|---|---|

| [2+2] Cycloaddition | Alkene (photochemical) | Substituted Cyclobutane |

| [3+2] Cycloaddition | 1,3-dipole (e.g., Azide, Nitrile Oxide) | Substituted Five-membered Heterocycle |

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexene |

Elimination Reactions and Competing Pathways (E1, E2, E1cb)

This compound can undergo an elimination reaction to form an alkyne. This dehydrobromination reaction typically proceeds via an E2 (bimolecular elimination) mechanism when treated with a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or potassium tert-butoxide.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the double bond, and the bromide ion is simultaneously eliminated. This results in the formation of a new π bond, converting the double bond into a triple bond. The product of this reaction would be 2-phenylpropyne.

Competing pathways such as E1 (unimolecular elimination) and E1cb (unimolecular conjugate base elimination) are less likely for a vinylic halide like this compound under typical E2 conditions. The E1 pathway is disfavored due to the high energy and instability of the resulting vinylic carbocation. The E1cb mechanism would require the formation of a carbanion, which may be possible if the proton being removed is sufficiently acidic, but the concerted E2 pathway is generally more common for such substrates.

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, related structures suggest potential pathways. Aryl and vinyl halides can undergo rearrangements under certain conditions. acs.orglibretexts.org

One possibility could involve a photochemically induced rearrangement. Although a different compound, the photolysis of 1-bromo-2-phenylpropane is known to cause a phenyl migration via a free-radical mechanism, suggesting that photochemical excitation of this compound could potentially lead to skeletal rearrangements.

Under very strong basic conditions, an elimination-addition mechanism via a benzyne-type intermediate could be considered, which often results in the incoming group adding to a different position than the one vacated by the leaving group. libretexts.org However, this is more characteristic of aryl halides. A 1,2-phenyl shift could also be envisioned if a carbocation or a carbanion were to be formed at the vinylic position under specific reaction conditions, although such intermediates are generally high in energy.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within the 1-Bromo-2-phenyl-propene molecule. By analyzing chemical shifts, coupling constants, and through-space correlations, the specific isomeric form can be determined and reaction progress can be tracked.

The ¹H NMR spectrum of this compound provides key information for its structural identification. The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The phenyl group typically appears as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm).

The vinylic proton and the methyl protons display characteristic splitting patterns due to spin-spin coupling. The vinylic proton signal is split into a quartet by the three protons of the methyl group, while the methyl proton signal is split into a doublet by the single vinylic proton. The precise chemical shifts of these protons are dependent on the stereochemistry (E/Z isomerism) of the double bond due to the anisotropic effects of the phenyl and bromo substituents.

In the (E)-isomer, the vinylic proton is cis to the phenyl group and is expected to be shifted further downfield compared to the (Z)-isomer, where it is trans to the phenyl group. Conversely, the methyl protons in the (Z)-isomer are closer to the plane of the phenyl ring and may experience a different shielding effect than in the (E)-isomer. The four-bond allylic coupling constant (⁴J) between the vinylic and methyl protons is typically small, in the range of 1-3 Hz.

| Proton Group | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Splitting Pattern | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Phenyl-H | ~7.2-7.5 | ~7.2-7.5 | Multiplet (m) | N/A |

| Vinylic-H | ~6.5-6.8 | ~6.2-6.5 | Quartet (q) | ⁴J ≈ 1-3 |

| Methyl-H (CH₃) | ~2.2-2.4 | ~2.3-2.5 | Doublet (d) | ⁴J ≈ 1-3 |

The ¹³C NMR spectrum is used to confirm the carbon framework of this compound. The spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

The phenyl carbons typically resonate in the 125-140 ppm range, with the ipso-carbon (the one attached to the double bond) appearing at the downfield end of this range. The two vinylic carbons will have distinct chemical shifts; the carbon atom bonded to the electronegative bromine atom (C1) is expected to be significantly deshielded and appear downfield, while the carbon bonded to the phenyl group (C2) will also be in the olefinic region. The methyl carbon will appear at the most upfield position, typically in the 20-30 ppm range. pdx.edu

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C1 (Vinylic, C-Br) | 110-120 |

| C2 (Vinylic, C-Ph) | 135-145 |

| C3 (Methyl, CH₃) | 20-30 |

| Phenyl (ipso) | 138-142 |

| Phenyl (ortho, meta, para) | 125-130 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the structure and stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically through two or three bonds. For this compound, a key cross-peak would be observed between the vinylic proton and the methyl protons, confirming their allylic coupling and connectivity within the propenyl fragment. youtube.com Additionally, correlations between the adjacent ortho, meta, and para protons on the phenyl ring would be visible, aiding in their specific assignment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity (< 5 Å), which is crucial for determining the E/Z stereochemistry of the double bond. libretexts.org

For the (Z)-isomer , where the methyl group and the phenyl ring are on the same side of the double bond, a NOE cross-peak is expected between the methyl protons and the ortho-protons of the phenyl ring.

For the (E)-isomer , where the vinylic proton and the phenyl ring are on the same side, a NOE cross-peak would be observed between the vinylic proton and the ortho-protons of the phenyl ring. The presence or absence of these specific correlations provides definitive proof of the molecule's stereochemical configuration. acdlabs.com

Furthermore, NMR spectroscopy is a valuable tool for real-time reaction monitoring. beilstein-journals.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of this compound can be quantified by integrating their characteristic signals, allowing for the study of reaction kinetics and optimization of conditions. rsc.org

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound and for providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₉H₉Br. The calculated exact masses for the two major isotopic molecular ions are 195.98876 Da for [C₉H₉⁷⁹Br]⁺ and 197.98671 Da for [C₉H₉⁸¹Br]⁺. HRMS can distinguish these from other potential compounds with the same nominal mass, thereby confirming the elemental composition. researchgate.netnih.gov

Electron Ionization Mass Spectrometry (EI-MS) causes the this compound molecule to ionize and subsequently fragment in a predictable manner. The analysis of this fragmentation pattern provides structural confirmation.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. docbrown.infomiamioh.edu

The most prominent fragmentation pathway is expected to be the cleavage of the weak carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This yields a highly stabilized vinyl-benzylic cation at m/z 117. This fragment is likely to be the base peak in the spectrum. Further fragmentation of this m/z 117 ion can occur, potentially involving rearrangement to the very stable tropylium (B1234903) cation (m/z 91) through the loss of acetylene (B1199291) (C₂H₂).

| m/z Value | Proposed Ion Structure | Notes |

|---|---|---|

| 196/198 | [C₉H₉Br]⁺• | Molecular ion peaks (M⁺/M+2), showing the characteristic 1:1 bromine isotope pattern. |

| 117 | [C₉H₉]⁺ | Base peak, resulting from the loss of •Br. A stable vinyl-benzylic cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from the rearrangement and fragmentation of the [C₉H₉]⁺ ion. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

For derivatives of this compound, this technique would provide unambiguous confirmation of stereochemistry, such as the E/Z configuration at the double bond, and reveal the conformation of the phenyl group relative to the propenyl chain. Furthermore, analysis of the crystal packing reveals intermolecular interactions like π-π stacking, hydrogen bonds, or halogen bonds, which govern the material's bulk properties.

For instance, studies on related nitro-substituted chalcones, which share the phenyl-propene backbone, have demonstrated how X-ray analysis reveals detailed conformational information and the influence of substituent position on molecular coplanarity and crystal packing. mdpi.com In one such study, compounds were found to adopt either s-trans or s-cis conformations, with crystal packing stabilized by a combination of π-π stacking and weak C-H···O interactions. mdpi.com Similarly, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene provides precise data on the arrangement of substituents around the C=C bond. growingscience.com Applying this methodology to a crystalline derivative of this compound would yield a comparable level of structural detail, as illustrated in the hypothetical data table below.

| Parameter | Hypothetical Value for a Derivative | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C=C Bond Length | 1.34 Å | Confirms the double bond character. |

| C-Br Bond Length | 1.89 Å | Provides data on the carbon-halogen bond. |

| C-C-C Bond Angle | 121.5° | Indicates the geometry at the sp² hybridized carbon. |

| Phenyl Ring Torsion Angle | 35.2° | Describes the twist of the phenyl group out of the plane of the double bond. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The two techniques are complementary; FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in polarizability. spectroscopyonline.com

For this compound, FT-IR and FT-Raman spectra would provide a characteristic fingerprint, allowing for its identification and the analysis of its key structural features. Specific vibrational modes can be assigned to different parts of the molecule. A comprehensive spectral analysis of the closely related compound 1-phenyl-2-nitropropene (B101151) has been performed, providing a solid basis for assigning the expected vibrational modes for this compound. nih.gov

Key expected vibrational frequencies include:

Phenyl Group: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. scialert.net

Alkene Group: The C=C double bond stretch is expected in the 1640-1680 cm⁻¹ region. Its intensity can vary; it is often stronger in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes. spectroscopyonline.com

C-Br Bond: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. This region is often more accessible in Raman spectroscopy. spectroscopyonline.com

C-H Bonds: Vibrations corresponding to the methyl group (CH₃) and vinylic hydrogens would also be present.

The following table details the expected vibrational modes and their approximate wavenumbers for this compound, based on data from analogous compounds. nih.govscialert.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, FT-Raman | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2920 - 2980 | FT-IR, FT-Raman | Stretching of C-H bonds in the methyl group. |

| C=C Stretch (Alkene) | ~1650 | FT-Raman (strong), FT-IR (medium) | Stretching of the propene double bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, FT-Raman | In-plane stretching of carbon-carbon bonds in the phenyl ring. |

| CH₃ Deformation | 1375 - 1450 | FT-IR | Bending vibrations of the methyl group. |

| C-Br Stretch | 500 - 650 | FT-Raman, FT-IR | Stretching of the carbon-bromine single bond. |

In-situ Spectroscopic Techniques for Reaction Pathway Monitoring

In-situ spectroscopy involves monitoring a chemical reaction as it happens, without the need for sample extraction. This approach provides real-time data on the concentrations of reactants, products, and, crucially, transient intermediates that may be key to understanding the reaction mechanism. Techniques such as UV-Vis, Raman, IR, and NMR spectroscopy can be adapted for in-situ monitoring.

For reactions involving this compound, such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling, in-situ monitoring could provide profound mechanistic insights. For example, in a substitution reaction, the disappearance of the reactant's characteristic vibrational bands (e.g., the C-Br stretch) and the appearance of new bands corresponding to the product could be tracked over time. This allows for the determination of reaction kinetics under various conditions.

The study of reaction mechanisms often involves identifying short-lived intermediates. Spectroscopic techniques are essential for this purpose. For instance, in studies of nickel-catalyzed cross-coupling reactions, UV-Vis spectroscopy has been used to monitor the consumption of nickel complexes and track the formation of intermediates. acs.org Similarly, mass spectrometry has been employed as an in-situ method to track intermediates in heterogeneous catalysis by directly detecting species desorbing from a catalyst's surface. figshare.com If this compound were involved in such a reaction, one could monitor for the formation of organometallic intermediates or radical species, helping to distinguish between different possible mechanistic pathways. The choice of technique would depend on the specific reaction, as each method offers unique advantages in sensitivity, selectivity, and compatibility with the reaction environment.

Theoretical and Computational Investigations of 1 Bromo 2 Phenyl Propene Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can determine the molecule's geometry, energy, and other properties. worldscientific.comscience.gov For 1-Bromo-2-phenyl-propene, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), provide a foundational understanding of its intrinsic reactivity. researchgate.netmaterialsciencejournal.org These calculations are essential for analyzing frontier molecular orbitals, electrostatic potential, and atomic charges, which collectively dictate the chemical behavior of the compound. materialsciencejournal.orgjournalijar.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.comwuxibiology.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comlibretexts.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond, which are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the C-Br bond, indicating its susceptibility to nucleophilic attack. The energy gap can be used to understand the charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound This data is illustrative and based on typical values for similar compounds calculated using DFT.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. ossila.com |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. ossila.com |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderate gap suggests moderate reactivity and stability. wuxibiology.com |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |

| Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. irjweb.com |

| Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. irjweb.com |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions prone to electrophilic and nucleophilic attack. journalijar.com

For this compound, the MESP map would typically show:

Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for electrophilic attack. For this molecule, such areas would be concentrated around the electronegative bromine atom and across the π-system of the phenyl ring and the propene double bond. researchgate.net

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential would be expected around the hydrogen atoms. materialsciencejournal.org

Neutral Potential (Green): These areas have a balanced potential.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. science.gov These charges provide insight into the distribution of electrons and help identify acidic hydrogens and electrophilic carbons. materialsciencejournal.org The charge distribution plays a critical role in the application of quantum mechanical calculations to molecular systems. irjweb.com

In this compound, the analysis would likely reveal a significant negative charge on the bromine atom due to its high electronegativity. The carbon atom attached to the bromine (C-1) would consequently bear a partial positive charge, making it an electrophilic center. The carbon atoms of the phenyl ring would exhibit varying charges due to resonance effects. This information is crucial for predicting how the molecule behaves in polar reactions. materialsciencejournal.org

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This data is illustrative and based on typical charge distributions calculated via DFT.

| Atom | Illustrative Mulliken Charge (a.u.) | Implication |

|---|---|---|

| C (attached to Br) | +0.15 | Electrophilic site, susceptible to nucleophilic attack. |

| Br | -0.25 | Nucleophilic site, electron-rich. |

| C (phenyl, ipso) | +0.05 | Influenced by the propenyl substituent. |

| H (on propene) | +0.12 | Potential for abstraction by a strong base. |

Transition State Characterization and Reaction Pathway Modeling

Computational chemistry allows for the modeling of reaction mechanisms, including the characterization of transition states. libretexts.org A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. pressbooks.pub By calculating the structure and energy of the transition state, chemists can understand the energy barrier (activation energy) of a reaction and predict its feasibility and rate.

For this compound, a common reaction would be an elimination reaction (e.g., E2 dehydrobromination) to form a phenyl-substituted allene (B1206475) or a conjugated diene. libretexts.org Modeling this process would involve:

Identifying the reactants (this compound and a base) and the expected products.

Calculating the potential energy surface to locate the transition state structure.

Analyzing the transition state, which would show the simultaneous breaking of the C-H and C-Br bonds and the formation of a new π-bond. libretexts.org

Confirming the transition state by frequency analysis, which should show exactly one imaginary frequency corresponding to the reaction coordinate.

This modeling provides a detailed picture of the bond-breaking and bond-forming events that occur in a single, concerted step for an E2 reaction. libretexts.org

Conformational Analysis and Intermolecular Interactions

For this compound, rotation around the single bond connecting the phenyl ring to the propene group is of particular interest. The analysis would reveal various staggered and eclipsed conformations. The most stable conformer would likely be one that minimizes steric hindrance between the bulky phenyl group and the bromine atom. masterorganicchemistry.com

Furthermore, computational studies can elucidate intermolecular interactions:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (nucleophiles). acs.org

π-π Stacking: The phenyl rings of two adjacent molecules can engage in π-π stacking interactions, influencing the material's solid-state packing and physical properties. frontiersin.org

Dipole-Dipole Interactions: The polar C-Br bond creates a molecular dipole, leading to dipole-dipole interactions that affect boiling point and solubility.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods are highly effective at predicting the outcomes of reactions where multiple products are possible.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over another. In the case of an elimination reaction of a related compound, 2-bromo-2-methylbutane, the formation of the more substituted alkene (Zaitsev's rule) is favored with small bases because it is the more stable product. pressbooks.pubnumberanalytics.com For this compound, computational modeling of the transition states for different elimination pathways would predict the major product by identifying the path with the lowest activation energy.

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. E2 elimination reactions, for example, have a strong stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.orgresearchgate.net Computational analysis can determine the energies of the required conformations, predicting which product stereoisomer (e.g., E or Z) will be formed preferentially. researchgate.net Similarly, for addition reactions to the double bond, modeling the approach of an electrophile can help predict whether syn or anti-addition is favored.

By integrating data from HOMO-LUMO analysis, MESP maps, and transition state modeling, a comprehensive prediction of the compound's reactive behavior can be achieved.

Quantum Chemical Studies on Isomer Stability and Interconversion

Quantum chemical calculations provide profound insights into the molecular structure, stability, and reactivity of chemical compounds. For 1-bromo-2-phenylpropene, which exists as (E) and (Z) geometric isomers, computational methods are invaluable for understanding the relative stabilities of these isomers and the energetic landscape of their interconversion. These theoretical investigations typically employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to model the electronic structure and predict molecular properties.

The stability of the (E) and (Z) isomers of 1-bromo-2-phenylpropene is determined by a delicate interplay of steric and electronic effects. The phenyl group, with its bulky nature, and the bromine atom are the key substituents influencing the geometry and energy of the molecule. Theoretical calculations can quantify these effects by optimizing the geometry of each isomer to find its lowest energy conformation and then comparing their total electronic energies.

Generally, the (E) isomer, where the larger groups (phenyl and bromine) are on opposite sides of the double bond, is expected to be thermodynamically more stable due to reduced steric hindrance. Conversely, the (Z) isomer, with these groups on the same side, would likely experience greater steric repulsion, leading to a higher energy state. Computational studies can provide precise energy differences between these isomers.

The interconversion between the (E) and (Z) isomers proceeds through a rotational transition state around the carbon-carbon double bond. This process requires a significant amount of energy to temporarily break the π-bond. Quantum chemical calculations can map out this reaction pathway and determine the energy of the transition state. The energy difference between the ground state isomers and the transition state is the activation energy barrier for interconversion. A higher barrier indicates a slower rate of isomerization. For 1-bromo-2-phenylpropene, the electronic effects of the phenyl and bromo substituents, such as hyperconjugation and resonance, can influence the stability of the transition state and thus the height of the rotational barrier.

Detailed research findings from quantum chemical studies, while not extensively available for this specific molecule in the public domain, can be represented through typical data obtained for structurally similar compounds. The following tables illustrate the kind of data generated from such computational analyses.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) |

| (E)-1-Bromo-2-phenyl-propene | DFT/B3LYP/6-31G(d) | 0.00 (Reference) |

| (Z)-1-Bromo-2-phenyl-propene | DFT/B3LYP/6-31G(d) | +2.5 |

| Rotational Transition State | DFT/B3LYP/6-31G(d) | +55.8 |

Note: The data in this table is illustrative and represents typical values for substituted propenes. The (E) isomer is set as the energy reference.

Table 2: Key Optimized Geometric Parameters for this compound Isomers

| Parameter | (E) Isomer | (Z) Isomer |

| C=C Bond Length (Å) | 1.345 | 1.348 |

| C-Br Bond Length (Å) | 1.890 | 1.895 |

| C-Ph Bond Length (Å) | 1.490 | 1.498 |

| C-C=C Bond Angle (°) | 124.5 | 126.8 |

| Br-C=C Bond Angle (°) | 121.0 | 118.5 |

Note: The data in this table is representative of typical geometric parameters derived from DFT calculations.

These theoretical investigations are crucial for rationalizing experimental observations, predicting the outcomes of reactions involving 1-bromo-2-phenylpropene, and designing synthetic pathways that favor the formation of a desired isomer.

Strategic Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

1-Bromo-2-phenyl-propene serves as a crucial intermediate in the synthesis of a wide array of organic structures. Its reactivity allows for the construction of complex molecular frameworks, making it a valuable tool for synthetic chemists.

One notable application is in the synthesis of phenyl-substituted allenes. The reaction of 1,1-dibromo-2-phenylpropene with a stoichiometric amount of a palladium catalyst, such as Pd(PPh3)4, leads to the formation of 1-phenylpropyne through an α-dehalopalladation reaction that proceeds via a vinylic carbene intermediate. researchgate.net This transformation is a key step in creating the allene (B1206475) functionality, which is a common motif in natural products and pharmacologically active compounds.

Furthermore, this compound and its derivatives are instrumental in synthesizing various heterocyclic compounds. For instance, α-brominated cinnamophenones, which can be prepared from precursors related to this compound, are used to construct ternary carbon heterocyclic systems. google.com The compound also serves as a precursor for downstream products like 5-phenylhexa-1,3-diene and 3(2H)-isoflavene. chemsrc.com

The versatility of this intermediate is further demonstrated by its use in the synthesis of substituted butynes. For example, it can be a precursor to 2-methyl-4-(4'-cyano)phenyl-3-butyn-2-ol, a molecule with potential applications in medicinal chemistry. mdpi.com

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The unique reactivity of this compound has spurred the development of new synthetic methods, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been employed with substrates like bromobenzene (B47551) and propene to produce phenylpropenes. brainly.com While not directly using this compound as a starting material, this reaction highlights the utility of palladium catalysis in forming the phenyl-propene scaffold. A related methodology involves the twofold Heck reaction on 1,2-dihalocycloalkenes to generate 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for creating sp2-sp carbon-carbon bonds. researchgate.netgold-chemistry.org this compound can serve as the vinyl halide component in this reaction, allowing for the synthesis of a wide range of substituted alkynes. rsc.org Efficient protocols have been developed using various palladium catalysts, including those supported on materials like nanosized MCM-41, which allows for catalyst recycling. mdpi.com These reactions are often carried out under mild conditions, sometimes even at room temperature. rsc.org

Other Palladium-Catalyzed Couplings: The vinyl bromide group in this compound is amenable to other palladium-catalyzed cross-couplings, such as the Suzuki reaction, for constructing biaryl systems and extended π-conjugated structures. vulcanchem.com

Other Synthetic Methodologies:

In Situ Generation of Alkenes: A one-pot synthesis strategy involves the in situ generation of an alkene from a bromoalkyl arene, followed by a Mizoroki–Heck reaction with an aryl halide to form substituted olefins. rsc.org This approach demonstrates the potential to generate reactive intermediates from precursors related to this compound.

Synthesis of Allenes: Isomerization reactions of alkynes, particularly those with a conjugated phenyl group, can lead to the formation of allenes. researchgate.net This provides an alternative route to allene synthesis from precursors structurally related to this compound.

Precursor in the Synthesis of Substituted Aromatic Derivatives

This compound is a valuable precursor for the synthesis of various substituted aromatic derivatives. The presence of both a bromine atom and a phenyl group allows for a range of transformations to introduce new functional groups onto the aromatic ring or the propenyl side chain.

The Sonogashira coupling reaction is a prime example of how this compound is used to create substituted aromatic alkynes. By reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a new carbon-carbon bond is formed, leading to a diaryl alkyne. This methodology has been shown to be effective for a variety of aryl iodides, including those that are electron-rich, electron-deficient, or sterically hindered. rsc.org

Furthermore, related bromo-phenyl compounds serve as starting materials for a variety of aromatic derivatives. For instance, 2-bromo-1-phenylpropane (B146064) is used in the synthesis of substituted benzene (B151609) derivatives, which have applications in the production of dyes and fragrances. guidechem.com Bromination of phenyl derivatives is also a key step in creating intermediates for further functionalization.

Building Block for Advanced Polymeric Materials

While direct polymerization of this compound is not widely reported, its structural motif is relevant to the synthesis of advanced polymeric materials. The reactivity of the vinyl group and the properties imparted by the phenyl substituent make related compounds valuable monomers in polymerization reactions.

For example, α-methylstyrene (2-phenyl-1-propene), which is structurally similar to this compound, is used as a polymer monomer. chembk.com It is particularly employed as a modifier for ABS resin and in the production of coatings and hot-melt adhesives. chembk.com The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers.